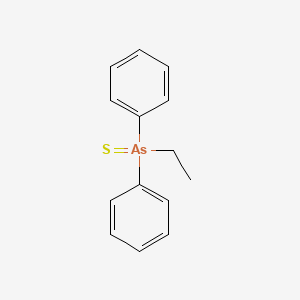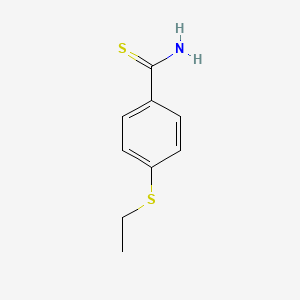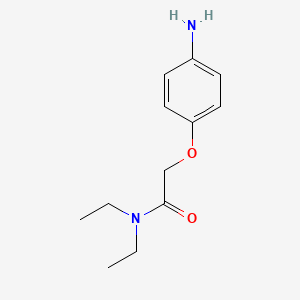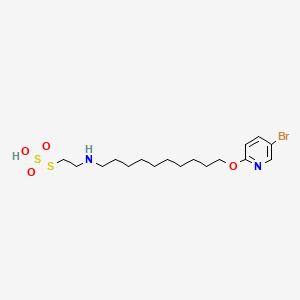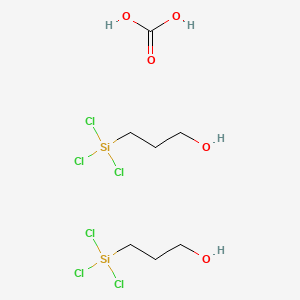
Carbonic acid;3-trichlorosilylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;3-trichlorosilylpropan-1-ol: is a unique chemical compound that combines the properties of carbonic acid and a trichlorosilyl functional group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid;3-trichlorosilylpropan-1-ol typically involves the reaction of 3-chloropropanol with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{3-chloropropanol} + \text{trichlorosilane} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Carbonic acid;3-trichlorosilylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trichlorosilyl group can be reduced to form silanol derivatives.
Substitution: The chlorine atoms in the trichlorosilyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of silanol derivatives.
Substitution: Formation of substituted trichlorosilyl derivatives.
Applications De Recherche Scientifique
Chemistry: Carbonic acid;3-trichlorosilylpropan-1-ol is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds. Its unique functional groups allow for diverse chemical modifications.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules, enabling the study of protein-silicon interactions and the development of silicon-based bioconjugates.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as silicon-based polymers and coatings, which exhibit improved mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of carbonic acid;3-trichlorosilylpropan-1-ol involves its interaction with various molecular targets through its functional groups. The trichlorosilyl group can form covalent bonds with nucleophilic sites on biomolecules, while the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Carbonic acid;3-chloropropanol: Similar structure but lacks the trichlorosilyl group.
Trichlorosilane: Contains the trichlorosilyl group but lacks the propanol backbone.
3-trichlorosilylpropan-1-ol: Similar structure but lacks the carbonic acid moiety.
Uniqueness: Carbonic acid;3-trichlorosilylpropan-1-ol is unique due to the presence of both carbonic acid and trichlorosilyl functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of novel materials and compounds with enhanced properties.
Propriétés
Numéro CAS |
41423-05-6 |
|---|---|
Formule moléculaire |
C7H16Cl6O5Si2 |
Poids moléculaire |
449.1 g/mol |
Nom IUPAC |
carbonic acid;3-trichlorosilylpropan-1-ol |
InChI |
InChI=1S/2C3H7Cl3OSi.CH2O3/c2*4-8(5,6)3-1-2-7;2-1(3)4/h2*7H,1-3H2;(H2,2,3,4) |
Clé InChI |
BVGGAYZDMAXCSB-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C[Si](Cl)(Cl)Cl.C(CO)C[Si](Cl)(Cl)Cl.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


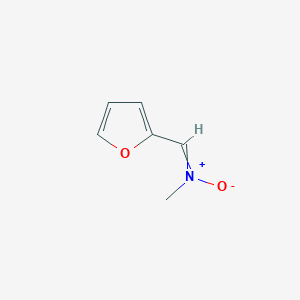
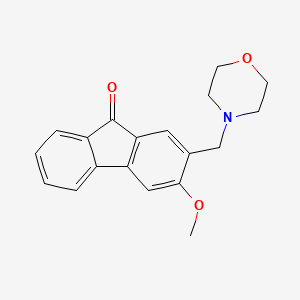
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)

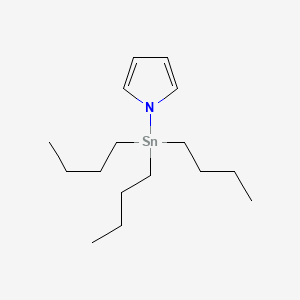
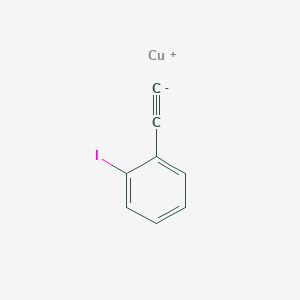

silyl sulfate](/img/structure/B14652319.png)
